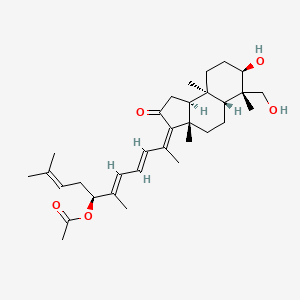

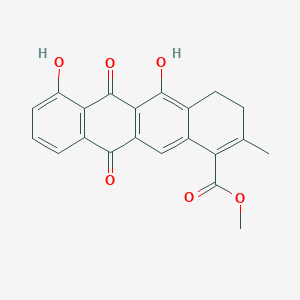

Apigenin-7-o-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Apigenin-7-o-glucuronide is a natural product found in Scutellaria albida, Penstemon serrulatus, and other organisms with data available.

Applications De Recherche Scientifique

Collagen Biosynthesis in Osteogenesis Imperfecta

Apigenin-7-o-glucuronide significantly induces collagen type I synthesis in fibroblasts of osteogenesis imperfecta (OI) type I without affecting overall protein synthesis. This suggests potential for its use in pharmacological therapy for OI type I. The mechanism involves stimulating collagen synthesis and prolidase activity, along with an increase in IGF-I receptor expression, rather than cell proliferation or metalloproteinase inhibition (Galicka & Nazaruk, 2007).

Anti-HIV Activity

This compound, isolated from Chrysanthemum morifolium, has shown strong HIV-1 integrase inhibitory activity and anti-HIV activity in a cell culture assay. This highlights its potential application in developing treatments for HIV (Lee, Kim, & Lee, 2003).

Genotoxic Potential and Antimutagenic Properties

Isolated from Mentha longifolia, this compound exhibited significant antimutagenic activity. This finding is valuable for phytotherapeutic drug discovery and development, suggesting its potential use in genetic safety and antimutagenic applications (Baris et al., 2011).

Inhibition of LDL Uptake and Foam Cell Formation in Atherosclerosis

This compound inhibits the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages and the accumulation of triglycerides in cells. This suggests its therapeutic potential for treating atherosclerosis and as a dietary supplement for health promotion (Ma, Zhang, Jiang, & Zhu, 2017).

Anti-Inflammatory Properties

It was found to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages and protected mice against endotoxin shock. This was achieved by suppressing the release of inflammatory cytokines and inhibiting AP-1 and MAPK signaling pathways (Hu et al., 2016).

Hydrolysis Behavior and Antioxidant Activity

A study focused on the extraction, purification, and hydrolysis behavior of apigenin-7-o-glucoside from Chrysanthemum morifolium, demonstrating that its antioxidant activity increases as a result of the hydrolysis process (Wang et al., 2018).

Matrix Metalloproteinases Inhibition

This compound shows potential as an inhibitor of metalloproteases, which are involved in various pathological disorders. This suggests its use in developing treatments based on its ability to interact with these enzymes (Crascí et al., 2017).

Antinociceptive Effects

Research has shown that this compound exhibits antinociceptive effects in various pain models. This effect is possibly mediated through the activation of spinal α2-adrenergic receptors and reduction in the expression of specific phosphorylated proteins in the spinal cord (Feng et al., 2019).

Propriétés

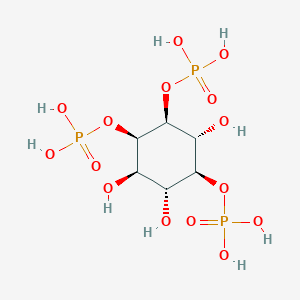

Formule moléculaire |

C21H18O11 |

|---|---|

Poids moléculaire |

446.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1 |

Clé InChI |

JBFOLLJCGUCDQP-UNJWAJPSSA-N |

SMILES isomérique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Pictogrammes |

Irritant |

Synonymes |

apigenin-7-O-beta-D-glucuronide apigenin-7-O-glucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

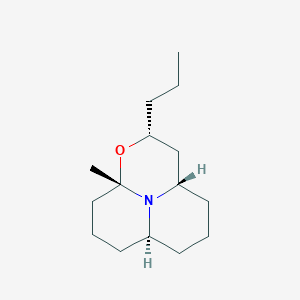

![N-[[(1R,2S,3S,4R)-3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B1254021.png)

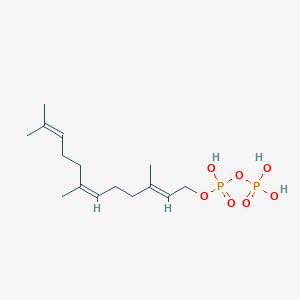

![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

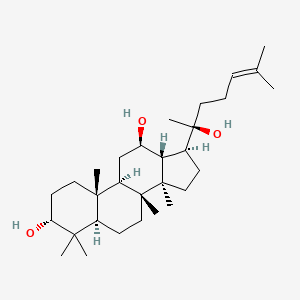

![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)